Cas no 4570-45-0 (1,3-Oxazol-2-amine)
1,3-Oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- Oxazol-2-amine
- 2-Aminooxazole
- 1,3-Oxazol-2-amine
- 2-AMINO-1,3-OXAZOLE
- Oxazole-2-amine
- 2-AMino-Oxazole
- 2-Oxazolamine
- 2-Oxazolamine Oxazole-2-ylamine
- Oxazol-2-ylamine
- Oxazole-2-ylamine
- Oxazole,2-amino- (6CI,7CI,8CI)
- 2-Aminoxazole
- 1,3-oxazole-2-ylamine
- imino oxazole
- oxazolyl amine
- oxazole 2-amine
- 2-amino oxazole
- 1,3-oxazole-2-amine
- 1,3-oxazol-2-ylamine
- 2-amino-(I,3)-oxazole
- 1,3-Oxazol-2-amine #
- KSC235K8L
- Oxazol-2-amineoxazol-2-amine
- AMOT0093
- BCP23469
- STK695461
- SBB019333
- Z939904646
- FT-0645179
- CS-D0841
- DTXSID00339766
- FB-0707
- AKOS005072805
- EN300-91725
- AM20100168
- MB04324
- 4570-45-0
- MFCD07364485
- F8880-3166
- SY004397
- Oxazole-2-amine;2-Amino-1,3-oxazole
- 2-Aminooxazole, 97%
- AC-064
- A18796
- Oxazole-2-Amine,98%
- DB-010835
- 1,3-Oxazol-2-amine; 2-Aminooxazole
- A2884
-
- MDL: MFCD07364485
- Inchi: 1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
- InChI Key: ACTKAGSPIFDCMF-UHFFFAOYSA-N
- SMILES: O1C=CN=C1N
Computed Properties
- Exact Mass: 84.03240
- Monoisotopic Mass: 84.032362755g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 48.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 52
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 186.6°C at 760 mmHg
- Flash Point: 66.702℃
- PSA: 52.05000
- LogP: 0.83800
- λmax: 219(MeOH)(lit.)
1,3-Oxazol-2-amine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2735
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R34
- HazardClass:IRRITANT
- Storage Condition:0-10°C
1,3-Oxazol-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618745-100mg |
2-Aminooxazole |
4570-45-0 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A618745-500mg |
2-Aminooxazole |
4570-45-0 | 500mg |
$ 100.00 | 2023-04-19 | ||
| TRC | A618745-1g |
2-Aminooxazole |
4570-45-0 | 1g |
$ 110.00 | 2022-06-07 | ||
| TRC | A618745-2.5g |
2-Aminooxazole |
4570-45-0 | 2.5g |
$ 259.00 | 2023-04-19 | ||
| TRC | A618745-5g |
2-Aminooxazole |
4570-45-0 | 5g |
$ 431.00 | 2023-04-19 | ||
| Alichem | A209000088-250mg |
Oxazol-2-amine |
4570-45-0 | 98% | 250mg |
$741.20 | 2023-09-01 | |
| Alichem | A209000088-500mg |
Oxazol-2-amine |
4570-45-0 | 98% | 500mg |
$1048.60 | 2023-09-01 | |
| Alichem | A209000088-1g |
Oxazol-2-amine |
4570-45-0 | 98% | 1g |
$1786.10 | 2023-09-01 | |
| Fluorochem | 043635-1g |
Oxazol-2-ylamine |
4570-45-0 | 98% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 043635-5g |
Oxazol-2-ylamine |
4570-45-0 | 98% | 5g |
£60.00 | 2022-03-01 |
1,3-Oxazol-2-amine Suppliers
1,3-Oxazol-2-amine Related Literature
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Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
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Marie-Christine Bacchus-Montabonel Phys. Chem. Chem. Phys. 2019 21 1428
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Rafa? Szabla,Judit E. ?poner,Ji?í ?poner,Robert W. Góra Phys. Chem. Chem. Phys. 2013 15 7812
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Judit E. ?poner,Rafa? Szabla,Robert W. Góra,A. Marco Saitta,Fabio Pietrucci,Franz Saija,Ernesto Di Mauro,Raffaele Saladino,Martin Ferus,Svatopluk Civi?,Ji?í ?poner Phys. Chem. Chem. Phys. 2016 18 20047
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5. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earthZoe R. Todd,Rafa? Szabla,Jack W. Szostak,Dimitar D. Sasselov Chem. Commun. 2019 55 10388
Additional information on 1,3-Oxazol-2-amine
Comprehensive Overview of 1,3-Oxazol-2-amine (CAS No. 4570-45-0): Properties, Applications, and Innovations
1,3-Oxazol-2-amine (CAS No. 4570-45-0) is a heterocyclic organic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms. This oxazole derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's molecular formula, C3H4N2O, and its unique amine-functionalized oxazole core make it a valuable intermediate in synthetic chemistry.
Recent advancements in drug discovery have highlighted the importance of 1,3-Oxazol-2-amine scaffolds in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its role as a privileged structure for modulating protein-protein interactions. The compound's hydrogen-bonding capacity, attributed to its amine group, enhances its binding affinity to biological targets, making it a hotspot for medicinal chemistry optimization.
In material science, 4570-45-0 has shown promise in the development of organic electronic materials. Its conjugated system and electron-rich nature contribute to applications in OLEDs (Organic Light-Emitting Diodes) and photovoltaic devices. A 2023 study published in Advanced Materials demonstrated its utility as a ligand precursor for luminescent metal-organic frameworks (MOFs), addressing growing demand for energy-efficient technologies.
Synthetic methodologies for 1,3-Oxazol-2-amine continue to evolve, with recent focus on green chemistry approaches. Microwave-assisted synthesis and catalytic cyclization techniques have reduced reaction times from hours to minutes while improving yields. These innovations align with the pharmaceutical industry's push toward sustainable manufacturing, a topic frequently searched in AI-driven chemical databases.
The compound's structure-activity relationships (SAR) are a subject of ongoing computational studies. QSAR modeling and molecular docking simulations leverage 1,3-Oxazol-2-amine's core to predict novel bioactive derivatives, reflecting the integration of AI in drug design. Such interdisciplinary approaches dominate current literature, answering frequent queries about computer-aided molecular optimization.
Analytical characterization of CAS No. 4570-45-0 typically involves HPLC-MS and NMR spectroscopy, with particular attention to its tautomeric equilibrium in solution. Recent patent filings emphasize its incorporation into anticancer prodrugs, with specific interest in its metabolic stability—a key concern in precision medicine discussions.
Industrial scale-up of oxazole amines faces challenges in regioselective functionalization, prompting development of novel flow chemistry systems. These advancements address common search terms like "continuous processing in fine chemicals" and "scalable heterocycle synthesis", demonstrating the compound's relevance to process chemistry innovations.
Environmental fate studies of 1,3-Oxazol-2-amine reveal moderate biodegradability, with research focusing on advanced oxidation processes for wastewater treatment. This aligns with growing public interest in green pharmaceuticals and API environmental impact—topics trending in scientific search engines.
The global market for oxazole derivatives is projected to grow at 6.2% CAGR (2023-2030), driven by demand for small molecule therapeutics. 4570-45-0 serves as a critical intermediate in this supply chain, with purity specifications (>98%) being a key purchasing criterion for contract research organizations.
Emerging applications in bioconjugation chemistry utilize 1,3-Oxazol-2-amine's reactive sites for proteomics labeling, answering frequent queries about chemical probes for mass spectrometry. Its compatibility with click chemistry protocols further expands its utility in chemical biology research.
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